O-Isobutyl ethylthiocarbamate
Overview
Description
O-Isobutyl ethylthiocarbamate is an organic compound with the molecular formula C7H15NOS. It is a thiocarbamate derivative, which means it contains a functional group composed of a sulfur atom double-bonded to a carbon atom, which is also bonded to an oxygen atom and an amine group. This compound is primarily used in the mining industry as a flotation agent to separate valuable minerals from ores.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Isobutyl ethylthiocarbamate typically involves a one-pot reaction process. The first step is the formation of an alkyl xanthate by reacting isobutyl alcohol with carbon disulfide in the presence of potassium hydroxide. This intermediate is then chlorinated to produce an alkyl chloroformate. Finally, the alkyl chloroformate reacts with ethylamine to form this compound .
Industrial Production Methods
In industrial settings, the synthesis of this compound is optimized to achieve high purity and yield. The reaction conditions, such as the molar ratio of reactants, reaction time, and temperature, are carefully controlled. The process is designed to be efficient and environmentally friendly, minimizing the production of waste and the use of hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
O-Isobutyl ethylthiocarbamate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce sulfoxides or sulfones, while reduction can yield thiols or amines .
Scientific Research Applications
O-Isobutyl ethylthiocarbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce thiocarbamate groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use as a therapeutic agent due to its ability to modulate biological pathways.
Industry: Widely used in the mining industry as a flotation agent to separate valuable minerals from ores.
Mechanism of Action
The mechanism of action of O-Isobutyl ethylthiocarbamate involves its interaction with metal ions in ores. The compound forms complexes with metal ions, which enhances the hydrophobicity of the mineral particles, allowing them to be separated from the ore by flotation. The molecular targets include metal ions such as copper, zinc, and lead, and the pathways involved include the formation of metal-thiocarbamate complexes .
Comparison with Similar Compounds
Similar Compounds
O-Isopropyl ethylthiocarbamate: Similar in structure but with an isopropyl group instead of an isobutyl group.
O-Isobutyl methylthiocarbamate: Similar in structure but with a methyl group instead of an ethyl group.
O-Isobutyl phenylthiocarbamate: Similar in structure but with a phenyl group instead of an ethyl group.
Uniqueness
O-Isobutyl ethylthiocarbamate is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. Its effectiveness as a flotation agent in the mining industry is attributed to its ability to form stable complexes with metal ions, which is not as pronounced in similar compounds .
Properties
IUPAC Name |
O-(2-methylpropyl) N-ethylcarbamothioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-4-8-7(10)9-5-6(2)3/h6H,4-5H2,1-3H3,(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZPXZFXOANPHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)OCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8069060 | |
Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55860-53-2 | |
Record name | O-(2-Methylpropyl) N-ethylcarbamothioate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55860-53-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055860532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbamothioic acid, N-ethyl-, O-(2-methylpropyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbamothioic acid, ethyl-, O-(2-methylpropyl) ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8069060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-isobutyl ethylthiocarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.409 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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